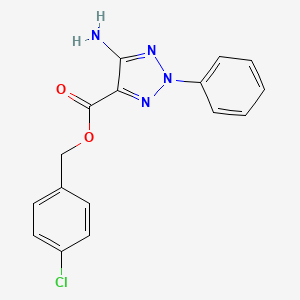
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
作用機序
The mechanism of action of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is not fully understood. However, studies have shown that this compound can bind to specific targets in cancer cells and inhibit their growth. It is believed that this compound works by interfering with the DNA replication process in cancer cells, leading to their death.
Biochemical and Physiological Effects
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate in lab experiments is its diverse range of biological activities. This compound has been shown to have anticancer and antimicrobial properties, as well as anti-inflammatory properties. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of this compound.
将来の方向性
There are several future directions for the study of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate. One area of research that has shown promise is in the development of new cancer treatments. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use as an antimicrobial agent.
In conclusion, 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have anticancer and antimicrobial properties, as well as anti-inflammatory properties. While more research is needed to fully understand the mechanism of action of this compound, it shows promise as a potential treatment for a variety of diseases.
合成法
The synthesis of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The second step involves the reaction of 4-chlorobenzyl azide with phenylacetylene to form 4-chlorobenzyl 5-phenyl-1H-1,2,3-triazole. The final step involves the reaction of 4-chlorobenzyl 5-phenyl-1H-1,2,3-triazole with ethyl chloroformate to form 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate.
科学的研究の応用
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has shown activity against a variety of bacterial and fungal strains.
特性
IUPAC Name |
(4-chlorophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-8-6-11(7-9-12)10-23-16(22)14-15(18)20-21(19-14)13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTZPWJQFJACIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

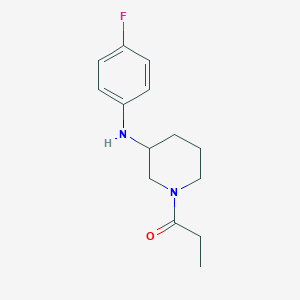
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6087970.png)
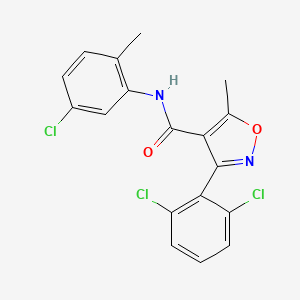

amino]methyl}benzoate](/img/structure/B6087994.png)
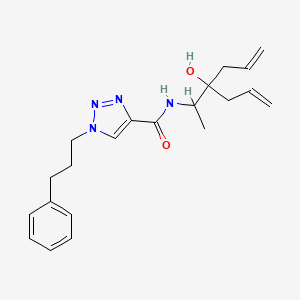
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6088012.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6088013.png)
amino]methyl}-2-methoxyphenol](/img/structure/B6088034.png)
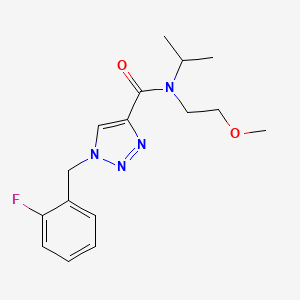
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6088042.png)
![5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6088054.png)
![6-benzyl-3-[(2-methyl-2-propen-1-yl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6088075.png)
![3-nitrobenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6088081.png)